An In-depth Technical Guide to 2-Bromo-9,9-dimethylfluorene (CAS: 28320-31-2)
An In-depth Technical Guide to 2-Bromo-9,9-dimethylfluorene (CAS: 28320-31-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-9,9-dimethylfluorene, a key building block in the synthesis of advanced organic materials. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and subsequent reactions, and explores its applications, particularly in the field of organic electronics.
Core Compound Properties
2-Bromo-9,9-dimethylfluorene is a fluorene derivative characterized by a bromine substituent at the 2-position and two methyl groups at the 9-position.[1] This structure imparts high fluorescence and significant electron delocalization, making it a valuable precursor for materials with applications in organic light-emitting diodes (OLEDs) and as non-linear optical (NLO) materials.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-Bromo-9,9-dimethylfluorene.
| Property | Value | Reference(s) |
| CAS Number | 28320-31-2 | [2] |
| Molecular Formula | C₁₅H₁₃Br | [2] |
| Molecular Weight | 273.17 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | 57-62 °C | [5] |
| Boiling Point | 190 °C / 2 mmHg | [4] |
| Solubility | Slightly soluble in water | [4] |
Spectral Data
| Spectrum | Predicted Data |
| ¹H NMR | Predicted shifts are expected in the aromatic region (7-8 ppm) and a characteristic singlet for the two methyl groups in the aliphatic region (~1.5 ppm). |
| ¹³C NMR | Predicted shifts include those for the quaternary carbon of the dimethyl group, multiple aromatic carbons, and the carbon atom bonded to the bromine. |
| IR Spectroscopy | Expected characteristic peaks include C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and a C-Br stretching vibration. |
| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 272 and an M+2 peak of similar intensity due to the presence of the bromine isotope (⁸¹Br). |
Synthesis and Purification: Experimental Protocols
The synthesis of 2-Bromo-9,9-dimethylfluorene is typically achieved through the methylation of 2-bromofluorene. The following is a detailed experimental protocol compiled from multiple sources.
Synthesis of 2-Bromo-9,9-dimethylfluorene
This two-step process involves the initial methylation of 2-bromofluorene.
Step 1: Methylation of 2-Bromofluorene
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Materials:
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2-Bromofluorene
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Dimethyl sulfoxide (DMSO)
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50% aqueous sodium hydroxide (NaOH) solution
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Phase-transfer catalyst (e.g., benzyltriethylammonium chloride - TEBAC)
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Iodomethane (CH₃I)
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Dichloromethane (CH₂Cl₂)
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Anhydrous magnesium sulfate (MgSO₄)
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Petroleum ether
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-
Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve 2-bromofluorene in dimethyl sulfoxide at room temperature.
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Add the 50% aqueous sodium hydroxide solution and the phase-transfer catalyst to the reaction mixture.
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Stir the mixture for approximately 20-30 minutes.
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Slowly add iodomethane to the reaction mixture and continue stirring for 4 hours.
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Quench the reaction with water and extract the product with dichloromethane.
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Dry the organic layer over anhydrous magnesium sulfate and filter.
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Remove the solvent by rotary evaporation under reduced pressure.
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Step 2: Purification
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Procedure:
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The crude product is purified by column chromatography on silica gel.
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Elute the column with petroleum ether to obtain the pure 2-Bromo-9,9-dimethylfluorene as a white solid.
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Synthesis Workflow Diagram
Caption: Synthesis and Purification Workflow for 2-Bromo-9,9-dimethylfluorene.
Chemical Reactivity and Applications
The bromine atom at the 2-position makes 2-Bromo-9,9-dimethylfluorene an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthesizing more complex conjugated molecules for organic electronics.[6]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a versatile building block for creating carbon-carbon and carbon-heteroatom bonds.
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Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
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Stille Coupling: Coupling with organostannanes.
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Heck Coupling: Reaction with alkenes.
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Sonogashira Coupling: Coupling with terminal alkynes.
General Cross-Coupling Reaction Scheme
Caption: Common Cross-Coupling Reactions of 2-Bromo-9,9-dimethylfluorene.
Representative Experimental Protocol: Suzuki Coupling
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Materials:
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2-Bromo-9,9-dimethylfluorene
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Arylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Solvent (e.g., Toluene, Dioxane, DMF)
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Water
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-
Procedure:
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To a reaction vessel, add 2-Bromo-9,9-dimethylfluorene, the arylboronic acid, the palladium catalyst, and the base.
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Purge the vessel with an inert gas (e.g., argon or nitrogen).
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Add the degassed solvent and water.
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
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Cool the reaction to room temperature and perform an aqueous workup.
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
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Application in Organic Light-Emitting Diodes (OLEDs)
2-Bromo-9,9-dimethylfluorene is a crucial intermediate in the synthesis of polyfluorenes and other conjugated polymers used in OLEDs. These materials often form the emissive layer in an OLED device.
OLED Device Fabrication Workflow
The following diagram illustrates a general workflow for the fabrication of a solution-processed OLED device using a polymer derived from 2-Bromo-9,9-dimethylfluorene.
Caption: General Workflow for Solution-Processed OLED Fabrication.
Safety and Handling
2-Bromo-9,9-dimethylfluorene should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is classified as a non-combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Bromo-9,9-dimethylfluorene is a versatile and important building block in organic synthesis, particularly for the development of materials for organic electronics. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the systematic design and synthesis of a wide range of conjugated molecules with tailored properties. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers and scientists in their work.
References
- 1. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-9,9-dimethylfluorene | C15H13Br | CID 10945606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 2-Bromo-9,9-dimethylfluorene | 28320-31-2 [chemicalbook.com]
- 5. 2-Bromo-9,9-dimethylfluorene 97 28320-31-2 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
